molecular formula C12H16O2S B14333412 3-(5-Pentylthiophen-2-YL)prop-2-enoic acid CAS No. 105366-33-4

3-(5-Pentylthiophen-2-YL)prop-2-enoic acid

Cat. No.: B14333412
CAS No.: 105366-33-4
M. Wt: 224.32 g/mol
InChI Key: AIPQXKFIDCNWBA-UHFFFAOYSA-N
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Description

3-(5-Pentylthiophen-2-YL)prop-2-enoic acid is an organic compound that belongs to the class of thiophene derivatives Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring This compound is characterized by the presence of a pentyl group attached to the thiophene ring and a prop-2-enoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Pentylthiophen-2-YL)prop-2-enoic acid typically involves the following steps:

    Thiophene Functionalization: The thiophene ring is functionalized by introducing a pentyl group at the 5-position. This can be achieved through Friedel-Crafts alkylation using pentyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Formation of Prop-2-enoic Acid Moiety: The functionalized thiophene is then subjected to a reaction with acryloyl chloride in the presence of a base like triethylamine to form the prop-2-enoic acid moiety.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. Catalytic processes and optimized reaction conditions are employed to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(5-Pentylthiophen-2-YL)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the prop-2-enoic acid moiety to a propanoic acid moiety.

    Substitution: Electrophilic substitution reactions can occur at the thiophene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Propanoic acid derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

3-(5-Pentylthiophen-2-YL)prop-2-enoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 3-(5-Pentylthiophen-2-YL)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

    Acrylic Acid (Prop-2-enoic Acid): A simpler analog without the thiophene ring.

    Methacrylic Acid: Similar structure but with a methyl group instead of the thiophene ring.

    Thiophene-2-Carboxylic Acid: Contains a carboxylic acid group directly attached to the thiophene ring.

Uniqueness

3-(5-Pentylthiophen-2-YL)prop-2-enoic acid is unique due to the combination of the thiophene ring and the prop-2-enoic acid moiety, which imparts distinct chemical and physical properties

Properties

CAS No.

105366-33-4

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

3-(5-pentylthiophen-2-yl)prop-2-enoic acid

InChI

InChI=1S/C12H16O2S/c1-2-3-4-5-10-6-7-11(15-10)8-9-12(13)14/h6-9H,2-5H2,1H3,(H,13,14)

InChI Key

AIPQXKFIDCNWBA-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(S1)C=CC(=O)O

Origin of Product

United States

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